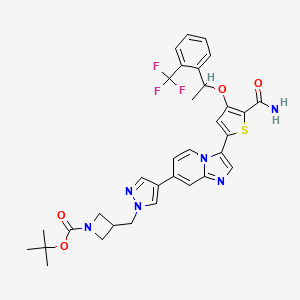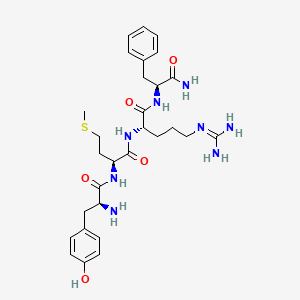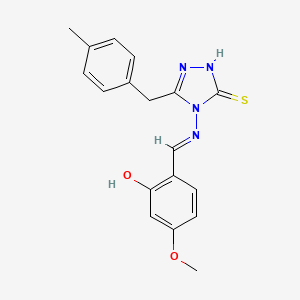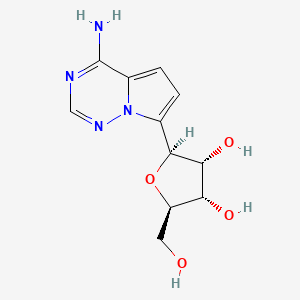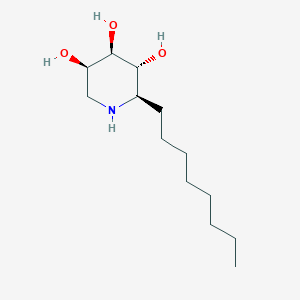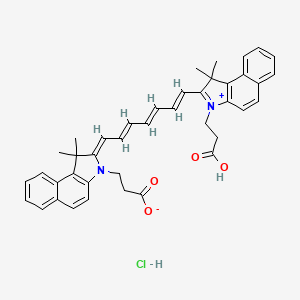
Cypate (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cypate (hydrochloride) is a cyanine dye that serves as a near-infrared fluorescent probe. It is primarily used for in vivo tumor imaging due to its high photostability and optical properties . The compound is known for its ability to provide noninvasive and sensitive diagnostic imaging, making it a valuable tool in preclinical research .
准备方法
Synthetic Routes and Reaction Conditions
Cypate (hydrochloride) is synthesized through a series of chemical reactions involving the condensation of indole derivatives with reactive intermediates. The process typically involves the use of solvents such as dimethylformamide and catalysts like triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired cyanine dye structure.
Industrial Production Methods
In industrial settings, the production of Cypate (hydrochloride) involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency . The final product is often purified through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Cypate (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered optical properties.
Reduction: Reduction reactions can modify the electronic structure of Cypate (hydrochloride), affecting its fluorescence.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions include modified cyanine dyes with enhanced or altered fluorescence properties. These derivatives are often used in specialized imaging applications .
科学研究应用
Cypate (hydrochloride) has a wide range of scientific research applications, including:
作用机制
Cypate (hydrochloride) exerts its effects through its ability to absorb and emit near-infrared light. The compound targets specific molecular pathways, including the glucose transport pathway and fatty acid transport pathway . Upon entering cells, Cypate (hydrochloride) interacts with cellular components, leading to fluorescence that can be detected and imaged .
相似化合物的比较
Similar Compounds
Indocyanine Green: Another near-infrared dye used for medical imaging.
Cy5: A cyanine dye with similar fluorescence properties but different chemical structure.
Alexa Fluor 750: A fluorescent dye used in various imaging applications.
Uniqueness
Cypate (hydrochloride) is unique due to its high photostability and specific targeting capabilities. Unlike some other dyes, it has minimal background fluorescence and high signal-to-noise ratio, making it particularly effective for in vivo imaging .
属性
分子式 |
C41H41ClN2O4 |
|---|---|
分子量 |
661.2 g/mol |
IUPAC 名称 |
3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate;hydrochloride |
InChI |
InChI=1S/C41H40N2O4.ClH/c1-40(2)34(42(26-24-36(44)45)32-22-20-28-14-10-12-16-30(28)38(32)40)18-8-6-5-7-9-19-35-41(3,4)39-31-17-13-11-15-29(31)21-23-33(39)43(35)27-25-37(46)47;/h5-23H,24-27H2,1-4H3,(H-,44,45,46,47);1H |
InChI 键 |
DRQWRIGXXWTGCT-UHFFFAOYSA-N |
手性 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.Cl |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


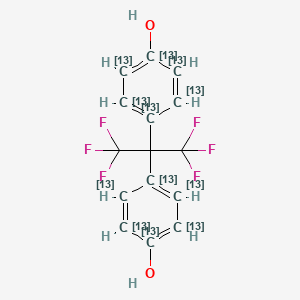
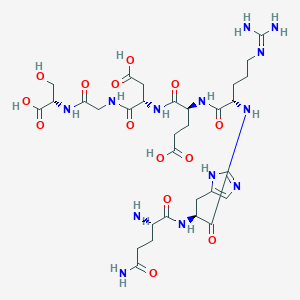
![(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12398616.png)
